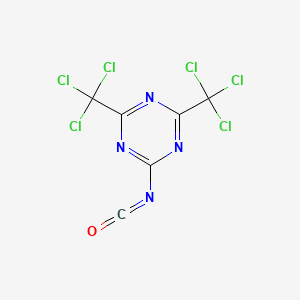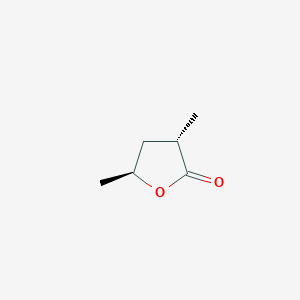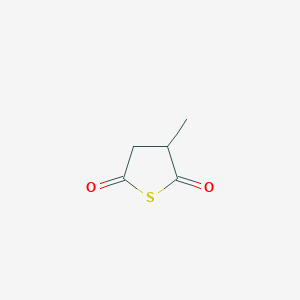
2,5-Thiophenedione, dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Thiophenedione, dihydro-3-methyl- is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedione, dihydro-3-methyl- typically involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2,5-Thiophenedione, dihydro-3-methyl-, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Thiophenedione, dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Thiophene oxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
2,5-Thiophenedione, dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2,5-Thiophenedione, dihydro-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as a voltage-gated sodium channel blocker, which is crucial in its analgesic and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Thiophenedione, dihydro-3,4-dimethyl-
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
Uniqueness
2,5-Thiophenedione, dihydro-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
33688-06-1 |
|---|---|
Formule moléculaire |
C5H6O2S |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
3-methylthiolane-2,5-dione |
InChI |
InChI=1S/C5H6O2S/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 |
Clé InChI |
HDFIYZKBENEYHE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


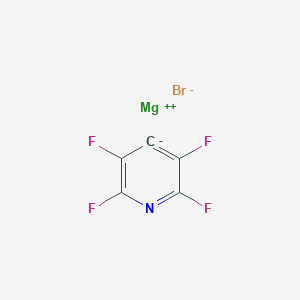
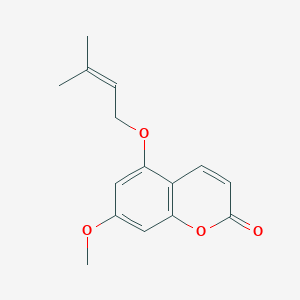
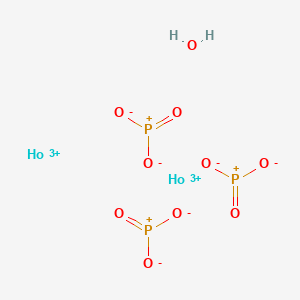

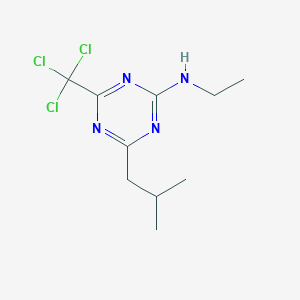
![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
